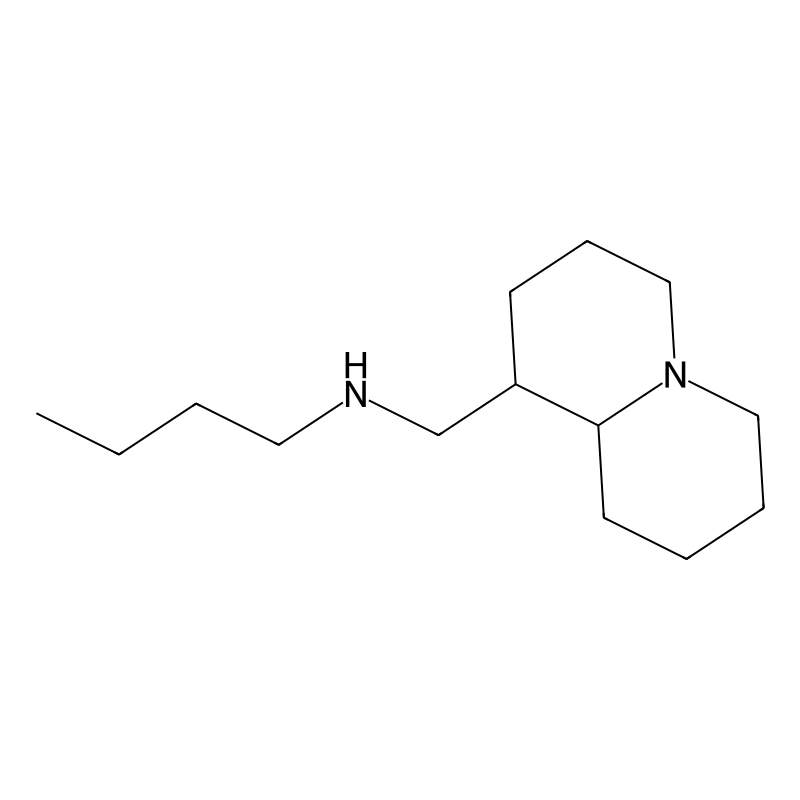

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications:

Based on its chemical structure, N-(octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine contains a quinolizine ring, a common structural motif found in many biologically active natural products []. The presence of this ring system suggests potential for this molecule to interact with biological targets, but further research is needed to determine its specific activity.

Search for Published Research:

Scientific literature databases can be searched for recent publications mentioning N-(octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine. These databases include resources like PubMed [] and Scifinder []. Examining these resources might reveal recent research efforts involving this compound.

Availability of the Compound:

Limited information exists regarding the commercial availability of N-(octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine. Chemical suppliers can be searched to determine if the compound can be purchased for research purposes.

Butyl(octahydro-1H-quinolizin-1-ylmethyl)amine is a chemical compound characterized by its unique structure, which includes a butyl group attached to an octahydro-1H-quinolizin moiety. The molecular formula for this compound is with a molecular weight of approximately 226.42 g/mol. It is commonly used in pharmaceutical applications due to its potential biological activities.

- Alkylation: The nitrogen atom in the amine group can react with alkyl halides to form more complex amines.

- Acylation: Reaction with acyl chlorides or anhydrides can yield amides.

- Hydrogenation: The quinolizidine ring can be hydrogenated under specific conditions to modify its saturation level.

These reactions make butyl(octahydro-1H-quinolizin-1-ylmethyl)amine versatile for synthetic organic chemistry.

Research indicates that compounds similar to butyl(octahydro-1H-quinolizin-1-ylmethyl)amine exhibit significant biological activities, particularly in the realm of antimalarial properties. For instance, derivatives of quinolizidine have shown low nanomolar inhibitory activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . The mechanism of action may involve the inhibition of hemozoin formation, which is crucial for the parasite's survival.

Synthesis of butyl(octahydro-1H-quinolizin-1-ylmethyl)amine typically involves multi-step organic reactions:

- Formation of the quinolizidine core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the butyl group: This may involve alkylation reactions where a butyl halide reacts with the nitrogen atom of the quinolizidine.

- Purification: The final product is often purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Butyl(octahydro-1H-quinolizin-1-ylmethyl)amine has potential applications in:

- Pharmaceuticals: It may serve as a lead compound for developing new antimalarial drugs or other therapeutic agents.

- Chemical Research: Its unique structural properties make it a subject of interest in studies exploring new synthetic methodologies and biological evaluations.

Interaction studies are crucial for understanding how butyl(octahydro-1H-quinolizin-1-ylmethyl)amine interacts with biological systems. Preliminary studies suggest that it may interact with specific protein targets involved in malaria pathogenesis, potentially blocking drug efflux mechanisms associated with resistance . Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural features with butyl(octahydro-1H-quinolizin-1-ylmethyl)amine, including:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-chloro-N-(lupinyl)aminoquinoline | Contains a quinoline core and an amino group | Antimalarial activity against P. falciparum |

| Octahydroquinolizine | Similar cyclic structure without the butyl group | Potentially similar biological properties |

| 4-aminoquinoline | Contains a quinoline structure | Known antimalarial agent |

The uniqueness of butyl(octahydro-1H-quinolizin-1-ylmethyl)amine lies in its specific combination of structural elements, which may confer distinct pharmacological properties compared to these similar compounds.